molecular formula C9H8BrN B13122809 3-Bromo-4-ethylbenzonitrile

3-Bromo-4-ethylbenzonitrile

Cat. No.: B13122809
M. Wt: 210.07 g/mol
InChI Key: JUZVNJIBNQVCLE-UHFFFAOYSA-N
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Description

3-Bromo-4-ethylbenzonitrile is an organic compound with the molecular formula C9H8BrN. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the third position and an ethyl group at the fourth position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Bromo-4-ethylbenzonitrile involves the bromination of 4-ethylbenzonitrile. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and catalysts as in laboratory synthesis. The reaction conditions are optimized for higher yields and purity, and the product is purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-ethylbenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids or esters in the presence of a base like potassium carbonate.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

    Coupling: Biaryl compounds with extended conjugation.

    Reduction: 3-Bromo-4-ethylbenzylamine.

Scientific Research Applications

3-Bromo-4-ethylbenzonitrile is used in scientific research for:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: For the development of pharmaceutical compounds with potential therapeutic effects.

    Material Science: In the preparation of functional materials with specific properties.

    Chemical Biology: As a probe to study biological processes and interactions.

Mechanism of Action

The mechanism of action of 3-Bromo-4-ethylbenzonitrile depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl groups. The nitrile group can also participate in hydrogen bonding and other interactions in biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-Ethylbenzonitrile: Lacks the bromine substituent, making it less reactive in certain substitution reactions.

    4-Bromo-3-methylbenzonitrile: Has a methyl group instead of an ethyl group, affecting its steric and electronic properties.

    4-Ethylbenzonitrile: Lacks the bromine substituent, making it less versatile in coupling reactions.

Uniqueness

3-Bromo-4-ethylbenzonitrile is unique due to the presence of both the bromine and ethyl substituents, which provide a balance of reactivity and stability. The bromine atom allows for further functionalization through substitution or coupling reactions, while the ethyl group provides steric bulk that can influence the compound’s behavior in chemical and biological systems.

Properties

Molecular Formula

C9H8BrN

Molecular Weight

210.07 g/mol

IUPAC Name

3-bromo-4-ethylbenzonitrile

InChI

InChI=1S/C9H8BrN/c1-2-8-4-3-7(6-11)5-9(8)10/h3-5H,2H2,1H3

InChI Key

JUZVNJIBNQVCLE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C#N)Br

Origin of Product

United States

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